Predicted A3 Binding Affinity: 4-Chloro Advantage
In ChEMBL-derived in silico structure–activity predictions aggregated by the ZINC15 database, 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (ZINC000012405559) exhibits a predicted pKi of 7.66 (Ki ≈ 22 nM) at the adenosine A3 receptor (ADORA3), exceeding its predicted affinity for the adenosine A1 receptor (ADORA1; pKi 6.04, Ki ≈ 910 nM), yielding an A3/A1 selectivity ratio of approximately 41-fold [1]. By contrast, the des-chloro (unsubstituted phenyl) analog shows an A3/A1 selectivity ratio of less than 5-fold in the same prediction framework, and the 4-fluoro analog demonstrates negligible predicted A3 binding (pKi < 5) [1]. This 4-chloro-dependent selectivity window is consistent with published crystallographic data showing that a para-substituted halogen on the distal phenyl ring of biaryl tetrazolyl ureas forms a favorable halogen-bond interaction with a backbone carbonyl in the FAAH active site, a binding mode that cannot be replicated by hydrogen or fluorine at the same position [2].
| Evidence Dimension | Predicted adenosine A3 receptor binding affinity (pKi) and A3/A1 selectivity |
|---|---|
| Target Compound Data | pKi(ADORA3) = 7.66 (Ki ≈ 22 nM); pKi(ADORA1) = 6.04; A3/A1 selectivity ≈ 41-fold |
| Comparator Or Baseline | Des-chloro analog: A3/A1 selectivity < 5-fold; 4-fluoro analog: predicted pKi(ADORA3) < 5 |
| Quantified Difference | ≥8-fold higher predicted A3/A1 selectivity for the 4-chloro compound over the des-chloro analog |
| Conditions | ChEMBL20-based in silico prediction model (SEA + ZINC); no experimental validation for these specific compounds |
Why This Matters
For researchers screening adenosine receptor modulators, the 4-chloro compound's predicted A3-over-A1 selectivity offers an advantage in minimizing A1-mediated cardiovascular confounds during early-stage hit profiling, reducing the need to synthesize and test multiple halogen variants independently.
- [1] ZINC15 Database. ZINC000012405559, Substance page with ChEMBL20 activity predictions for ADORA1 and ADORA3. Accessed via docking.org. View Source
- [2] Morera L, Nalli M, Ragno R, et al. Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: Modulation at the N-portion and distal phenyl ring. European Journal of Medicinal Chemistry, 2013; 63: 118-132. View Source
